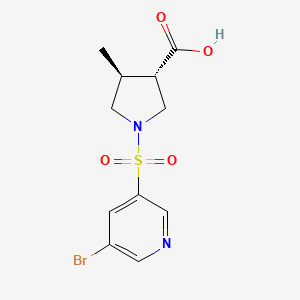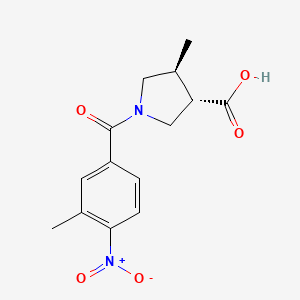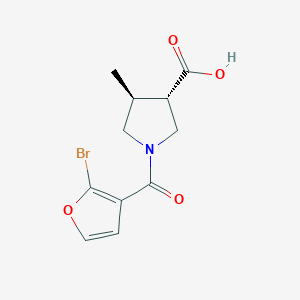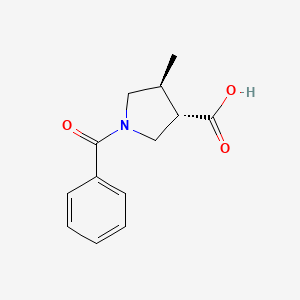
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in studying various biological processes.
Mecanismo De Acción
The mechanism of action of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways in the body, which can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has various biochemical and physiological effects on the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to have anti-tumor properties, which may make it a potential treatment option for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in lab experiments include its unique structure and properties, which make it a valuable tool in studying various biological processes. However, the limitations of this compound include its high cost and limited availability, which may make it difficult for researchers to obtain and use in their studies.
Direcciones Futuras
There are numerous future directions for the use of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in scientific research. One potential direction is to further investigate the anti-tumor properties of this compound and its potential use as a cancer treatment. Additionally, researchers may explore the use of this compound in the development of new drugs for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can be achieved through a multistep process. The first step involves the synthesis of 5-bromopyridine-3-carbaldehyde, which is then reacted with (S)-4-methylpyrrolidine-3-carboxylic acid to form the desired product.
Aplicaciones Científicas De Investigación
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-7-5-14(6-10(7)11(15)16)19(17,18)9-2-8(12)3-13-4-9/h2-4,7,10H,5-6H2,1H3,(H,15,16)/t7-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPPNQLPXJVJO-GMSGAONNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)





